synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
An In-depth Technical Guide to the Synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically detailed methodology for the , a valuable heterocyclic building block for pharmaceutical and agrochemical research. The described synthetic pathway is a robust, four-step process commencing from the commercially available starting material, 1-(1-methyl-1H-pyrazol-4-yl)ethanone. The core transformations involve an initial α-bromination, followed by a nucleophilic substitution with sodium azide, a stereoselective reduction of the carbonyl group, and a final reduction of the azide to the primary amine. This document offers an in-depth explanation of the experimental procedures, the rationale behind the chosen reagents and conditions, and detailed protocols for the synthesis and purification of all intermediates and the final product.
Introduction and Strategic Overview
The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The target molecule, 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, incorporates both the pyrazole nucleus and a 1,2-amino alcohol functionality, making it a highly desirable synthon for the development of novel therapeutic agents. The strategic approach to its synthesis detailed herein is designed for efficiency and scalability, relying on well-established and high-yielding chemical transformations.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical pathway back to simple, commercially available precursors. The primary amine can be derived from the reduction of an azide, which in turn can be introduced via nucleophilic substitution of a suitable leaving group, such as a bromide. The alcohol functionality can be obtained from the reduction of a ketone. This leads to the identification of 1-(1-methyl-1H-pyrazol-4-yl)ethanone as an ideal starting material.
Caption: Retrosynthetic analysis of the target compound.
Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Step 1: Synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone
Rationale: The initial step involves the selective bromination of the methyl group adjacent to the carbonyl. This is a classic α-halogenation of a ketone, which proceeds via an enol or enolate intermediate. The use of bromine in a suitable solvent is a standard and effective method for this transformation.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-(1-methyl-1H-pyrazol-4-yl)ethanone | 124.14 | 10.0 | 1.24 g |
| Bromine (Br₂) | 159.81 | 10.5 | 0.54 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | 2 x 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
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In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.24 g, 10.0 mmol) in dichloromethane (50 mL).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of bromine (0.54 mL, 10.5 mmol) in dichloromethane (10 mL) dropwise over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
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Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, which can be used in the next step without further purification.
Step 2: Synthesis of 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethanone
Rationale: This step involves a nucleophilic substitution reaction where the bromide is displaced by the azide anion. Sodium azide is a common and effective source of the azide nucleophile. The reaction is typically carried out in a polar aprotic solvent like DMF to facilitate the SN2 reaction.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone | 203.04 | 10.0 | 2.03 g |
| Sodium Azide (NaN₃) | 65.01 | 12.0 | 0.78 g |
| N,N-Dimethylformamide (DMF) | - | - | 40 mL |
| Ethyl Acetate (EtOAc) | - | - | 100 mL |
| Water | - | - | 3 x 30 mL |
| Brine | - | - | 30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
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In a 100 mL round-bottom flask, dissolve the crude 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (2.03 g, 10.0 mmol) in N,N-dimethylformamide (40 mL).
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Add sodium azide (0.78 g, 12.0 mmol) to the solution.
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Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
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Combine the organic extracts and wash with water (3 x 30 mL) and brine (30 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethanone.
Step 3: Synthesis of 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Rationale: The reduction of the ketone to a secondary alcohol is achieved using sodium borohydride. This reagent is a mild and selective reducing agent for carbonyl compounds and is compatible with the azide functionality. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethanone | 165.15 | 8.0 | 1.32 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.0 | 0.15 g |
| Methanol (MeOH) | - | - | 30 mL |
| Water | - | - | 50 mL |
| Ethyl Acetate (EtOAc) | - | - | 3 x 30 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
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Dissolve 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.32 g, 8.0 mmol) in methanol (30 mL) in a 100 mL round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (0.15 g, 4.0 mmol) portion-wise over 15 minutes.
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Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by the slow addition of water (10 mL).
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Remove the methanol under reduced pressure.
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Add water (40 mL) to the residue and extract with ethyl acetate (3 x 30 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. This product can often be used in the next step without further purification.
Step 4: Synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Rationale: The final step is the reduction of the azide to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon is a commonly used catalyst, and the reaction is carried out under a hydrogen atmosphere.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | 167.17 | 7.0 | 1.17 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 120 mg |
| Methanol (MeOH) | - | - | 40 mL |
| Hydrogen (H₂) | - | - | 1 atm |
Procedure:
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In a hydrogenation flask, dissolve the crude 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (1.17 g, 7.0 mmol) in methanol (40 mL).
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Carefully add 10% Pd/C (120 mg) to the solution.
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Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
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Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
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Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol (2 x 10 mL).
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Combine the filtrates and concentrate under reduced pressure to yield the final product, 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. The product can be further purified by recrystallization or column chromatography if necessary.
Characterization of the Final Product
The structure of the synthesized 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol should be confirmed by standard analytical techniques:
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¹H NMR: Expected signals would include those for the pyrazole ring protons, the methyl group on the pyrazole nitrogen, the methine proton adjacent to the hydroxyl group, the methylene protons adjacent to the amino group, and exchangeable protons for the hydroxyl and amino groups.
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¹³C NMR: The spectrum should show distinct signals for all carbon atoms in the molecule, including the pyrazole ring carbons, the methyl carbon, the methine carbon, and the methylene carbon.
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Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of the final product.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine functionalities, as well as C-H and C=N stretching of the pyrazole ring, should be observed.
Safety and Handling
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Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
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Sodium Azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate toxic hydrazoic acid gas.
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Sodium Borohydride: Flammable solid that reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.
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Palladium on Carbon: Flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely on the filter paper.
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Hydrogen Gas: Highly flammable. Ensure the hydrogenation setup is properly sealed and operated in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before use and follow standard laboratory safety procedures.
References
- General principles of α-halogenation of ketones are well-documented in standard organic chemistry textbooks. For a representative example, see: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- The synthesis of pyrazole derivatives is extensively reviewed. For an overview, see: Elguero, J. (1996). Pyrazoles and their Benzo Derivatives. In A. R. Katritzky, C. W. Rees, & E. F. V. Scriven (Eds.)
- The reduction of azides to amines is a fundamental transformation in organic synthesis. For a review of methods, see: Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368.
- The use of sodium borohydride for the reduction of ketones is a standard procedure. For a detailed discussion, see: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
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A patent describing the synthesis of a related bromo-pyrazole intermediate can be found at: Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline. Google Patents. URL: [1]
